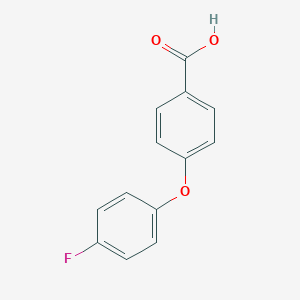









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.[OH:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18]C)=[O:17])=[CH:14][CH:13]=1>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:11][C:12]2[CH:21]=[CH:20][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
TEA
|
|
Quantity
|
5.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction is stirred for 16 hours at room temperature with air
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
bubbling through it
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is diluted with CH2Cl2
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through silica gel
|
|
Type
|
WASH
|
|
Details
|
The silica gel is washed with EtOAc-heptane
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in dioxane (15 mL)
|
|
Type
|
ADDITION
|
|
Details
|
To this solution is added aqueous LiOH (1N, 15 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 18 hours at room temperature
|
|
Duration
|
18 h
|
|
Type
|
ADDITION
|
|
Details
|
To this reaction mixture is added aqueous HCl (1N) until acidic,
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate is collected by filtration
|
|
Type
|
WASH
|
|
Details
|
rinsed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |